N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-phenylalanine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-phenylalanine is a complex peptide compound This compound is composed of multiple amino acids linked together in a specific sequence, making it a polypeptide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid, with a protected amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various reagents, including alkylating agents or acylating agents, can be employed depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-phenylalanine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The compound is studied for its potential role in cellular signaling and protein interactions.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in targeting specific receptors or enzymes.
Industry: It is used in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-phenylalanine involves its interaction with specific molecular targets. These targets can include receptors, enzymes, or other proteins. The compound’s structure allows it to bind to these targets with high specificity, leading to various biological effects. The exact pathways involved depend on the context of its use and the specific targets it interacts with.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
- L-Lysyl-N~5~-(diaminomethylene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-histidyl-L-glutamic acid
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-phenylalanine is unique due to its specific amino acid sequence and the presence of multiple lysine residues, which can influence its binding properties and biological activity. This makes it distinct from other similar peptides and potentially useful in specialized applications.
Properties
CAS No. |
189757-52-6 |
---|---|
Molecular Formula |
C38H66N12O8 |
Molecular Weight |
819.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C38H66N12O8/c1-3-23(2)31(36(56)48-28(17-18-30(42)51)34(54)49-29(37(57)58)22-24-12-5-4-6-13-24)50-35(55)27(16-8-10-20-40)47-33(53)26(15-7-9-19-39)46-32(52)25(41)14-11-21-45-38(43)44/h4-6,12-13,23,25-29,31H,3,7-11,14-22,39-41H2,1-2H3,(H2,42,51)(H,46,52)(H,47,53)(H,48,56)(H,49,54)(H,50,55)(H,57,58)(H4,43,44,45)/t23-,25-,26-,27-,28-,29-,31-/m0/s1 |
InChI Key |
JTPLEIBPDVRNQC-CKALPFHFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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